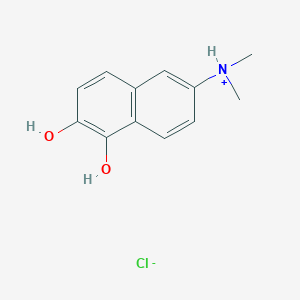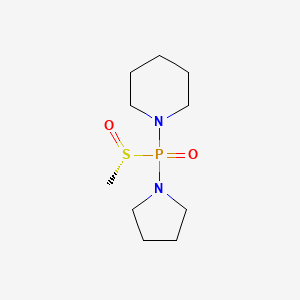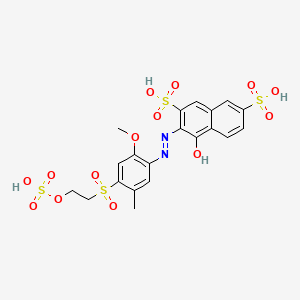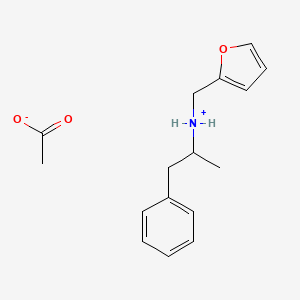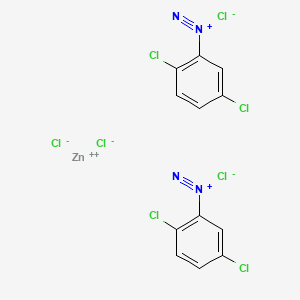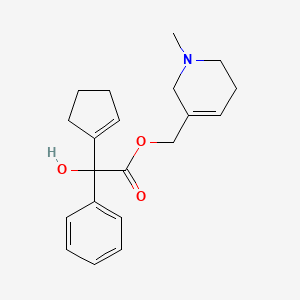
Mandelic acid, alpha-(1-cyclopentenyl)-, (1-methyl-1,2,5,6-tetrahydro-3-pyridyl)methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mandelic acid, alpha-(1-cyclopentenyl)-, (1-methyl-1,2,5,6-tetrahydro-3-pyridyl)methyl ester is a complex organic compound It is a derivative of mandelic acid, which is known for its applications in various fields such as pharmaceuticals and cosmetics
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of mandelic acid, alpha-(1-cyclopentenyl)-, (1-methyl-1,2,5,6-tetrahydro-3-pyridyl)methyl ester typically involves the esterification of mandelic acid with the corresponding alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as distillation and crystallization is essential to obtain the pure ester. The process may also involve the use of automated systems to monitor and control reaction parameters, ensuring optimal production efficiency.
化学反応の分析
Types of Reactions
Mandelic acid, alpha-(1-cyclopentenyl)-, (1-methyl-1,2,5,6-tetrahydro-3-pyridyl)methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentenone derivatives, while reduction may produce tetrahydropyridyl alcohols.
科学的研究の応用
Mandelic acid, alpha-(1-cyclopentenyl)-, (1-methyl-1,2,5,6-tetrahydro-3-pyridyl)methyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of mandelic acid, alpha-(1-cyclopentenyl)-, (1-methyl-1,2,5,6-tetrahydro-3-pyridyl)methyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to inflammation and microbial inhibition.
類似化合物との比較
Similar Compounds
- Alpha-(1-butynyl)mandelic acid 2-methyl-3-quinuclidinyl ester
- Alpha-isopropenylmandelic acid 1-methyl-4-pyridyl ester
- Alpha-(2-propynyl)mandelic acid 1-methyl-4-piperidyl ester
Uniqueness
Mandelic acid, alpha-(1-cyclopentenyl)-, (1-methyl-1,2,5,6-tetrahydro-3-pyridyl)methyl ester is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the cyclopentenyl and tetrahydropyridyl groups differentiates it from other mandelic acid derivatives, potentially leading to unique applications and effects.
特性
CAS番号 |
101756-60-9 |
|---|---|
分子式 |
C20H25NO3 |
分子量 |
327.4 g/mol |
IUPAC名 |
(1-methyl-3,6-dihydro-2H-pyridin-5-yl)methyl 2-(cyclopenten-1-yl)-2-hydroxy-2-phenylacetate |
InChI |
InChI=1S/C20H25NO3/c1-21-13-7-8-16(14-21)15-24-19(22)20(23,18-11-5-6-12-18)17-9-3-2-4-10-17/h2-4,8-11,23H,5-7,12-15H2,1H3 |
InChIキー |
UIVUBIIWSFBDLD-UHFFFAOYSA-N |
正規SMILES |
CN1CCC=C(C1)COC(=O)C(C2=CCCC2)(C3=CC=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


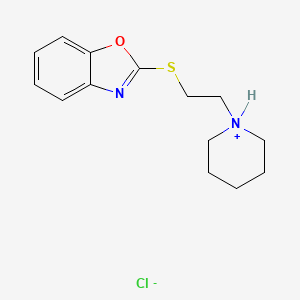
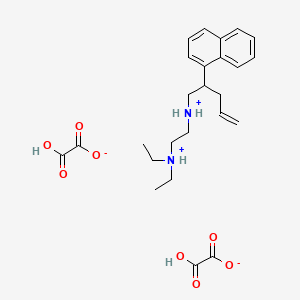
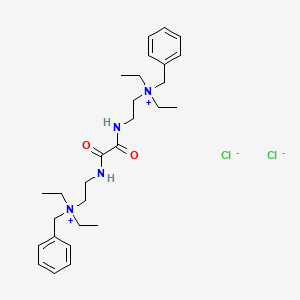
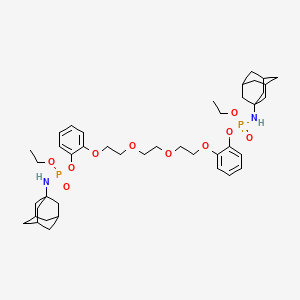
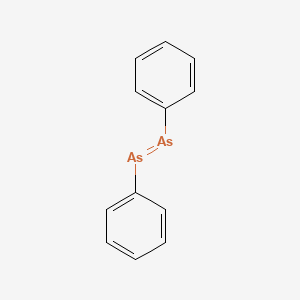
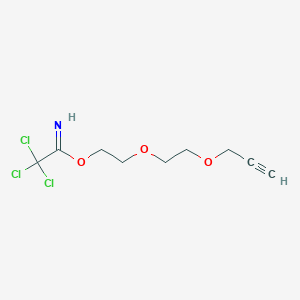
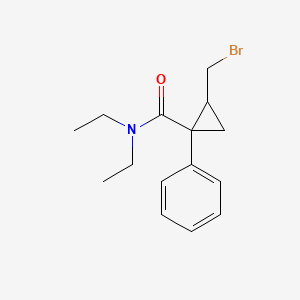
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-amino-5-oxopentanoic acid](/img/structure/B13736351.png)
